molecular formula C12H17NO B13698863 3-(4-Methoxy-2,6-dimethylphenyl)azetidine

3-(4-Methoxy-2,6-dimethylphenyl)azetidine

Cat. No.: B13698863
M. Wt: 191.27 g/mol
InChI Key: RARWWEPRYYGIQT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2,6-dimethylphenyl)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2,6-dimethylphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target azetidine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2,6-dimethylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives.

Scientific Research Applications

3-(4-Methoxy-2,6-dimethylphenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2,6-dimethylphenyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound with a simple four-membered nitrogen-containing ring.

    3-(4-Oxymethylphenyl)azetidine: A derivative with a similar structure but different substituents.

    2-Azetidinone: A related compound with a carbonyl group in the ring.

Uniqueness

3-(4-Methoxy-2,6-dimethylphenyl)azetidine is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-methoxy-2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C12H17NO/c1-8-4-11(14-3)5-9(2)12(8)10-6-13-7-10/h4-5,10,13H,6-7H2,1-3H3

InChI Key

RARWWEPRYYGIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CNC2)C)OC

Origin of Product

United States

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